BenchChemオンラインストアへようこそ!

(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Lipophilicity Drug-likeness Membrane permeability

This biphenyl-thiazolyl acrylamide (CAS 318270-66-5) is differentiated from monophenyl analogs by its para-biphenyl group, yielding a ΔlogP of +1.0 and ΔtPSA of +31 Ų. With an XLogP3 of 5.7, it is engineered for intracellular hydrophobic targets—nuclear receptors, ion channels, and kinases—where cellular potency depends on membrane permeability. The defined E-configuration and extended aromatic surface provide a robust scaffold for SAR expansion. Choose this compound over simpler analogs when your screening cascade demands enhanced passive permeability and distinctive protein-binding surface complementarity. Ideal for lead-like chemical space validation and permeability studies.

Molecular Formula C24H17N3O3S
Molecular Weight 427.48
CAS No. 318270-66-5
Cat. No. B2449356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
CAS318270-66-5
Molecular FormulaC24H17N3O3S
Molecular Weight427.48
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C24H17N3O3S/c28-23(15-8-17-6-13-21(14-7-17)27(29)30)26-24-25-22(16-31-24)20-11-9-19(10-12-20)18-4-2-1-3-5-18/h1-16H,(H,25,26,28)/b15-8+
InChIKeyRXYCNTXUDSIDDF-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(4-([1,1′-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide (CAS 318270-66-5): Chemical Class and Physicochemical Baseline for Procurement Evaluation


(E)-N-(4-([1,1′-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide (CAS 318270-66-5) is a fully synthetic small molecule belonging to the thiazolyl acrylamide class, characterized by a central 2-aminothiazole core substituted at the 4-position with a para-biphenyl group and acylated with a trans-4-nitrocinnamic acid moiety [1]. The compound possesses a molecular weight of 427.5 g·mol⁻¹, a calculated XLogP3 of 5.7, a topological polar surface area of 116 Ų, and five rotatable bonds, placing it within lead-like chemical space but at the upper boundary of typical oral bioavailability guidelines [1]. It is manufactured as a solid screening compound with achiral stereochemistry and is catalogued primarily within commercial screening libraries for early-stage drug discovery campaigns .

Why Generic Substitution with Simple Thiazolyl Acrylamides Cannot Replicate the Physicochemical Profile of (E)-N-(4-([1,1′-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide


In-class thiazolyl acrylamide analogs such as 3-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide differ fundamentally from the target compound in both the size and electronic nature of the terminal aryl substituent. The target compound bears a para-biphenyl group that substantially increases molecular volume, calculated lipophilicity (ΔlogP ≈ +1.0), and topological polar surface area (ΔtPSA ≈ +31 Ų) relative to the monophenyl analog [1]. These computed differences propagate into altered passive permeability potential, aqueous solubility estimates, and likely protein-binding surface complementarity, making the compounds non-interchangeable in any assay where ligand efficiency, off-rate, or solubility-driven false-negative rates are sensitive to the exact substitution pattern [1]. The quantitative evidence below details the specific parameters that distinguish this compound from its closest commercially available congeners.

Physicochemical Differentiation Table for (E)-N-(4-([1,1′-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide vs. the Closest Monophenyl Analog


Elevated Calculated Lipophilicity (XLogP3) Extends the Accessible Target Space

The target compound exhibits a computed XLogP3 of 5.7, compared with 4.73 for the nearest commercially listed analog 3-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide, representing a ΔlogP of +0.97 [1]. This places the target compound in a lipophilicity range more suitable for engaging hydrophobic protein pockets or for crossing lipid-rich barriers in cell-based assays, while the analog remains closer to the typical oral drug-likeness median.

Lipophilicity Drug-likeness Membrane permeability

Increased Molecular Weight and Topological Polar Surface Area Alter ADME Parameter Predictions

The molecular weight of the target compound is 427.5 g·mol⁻¹ with a tPSA of 116 Ų, compared to 351.4 g·mol⁻¹ and 85.1 Ų for the monophenyl analog [1]. The tPSA increase of +30.9 Ų suggests a reduced passive transcellular diffusion rate according to the Veber and Lipinski drug-likeness frameworks, potentially favoring paracellular or transporter-mediated uptake routes. The molecular weight difference of +76.1 g·mol⁻¹ places the target compound above the commonly cited 400 Da threshold for fragment-like chemical space, making it more suitable for lead optimization stages.

Molecular weight Polar surface area ADME

Extended Para-Biphenyl Substituent Introduces Additional Rotatable Bonds and Conformational Sampling

The target compound contains five rotatable bonds compared to four for 3-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide [1]. The additional rotatable bond arises from the central C–C linkage of the biphenyl unit, which permits torsional sampling between the two phenyl rings. In ligand-protein docking, this extra degree of freedom can enable the compound to adopt a conformation that optimizes π-π stacking or hydrophobic packing in a deep binding pocket, but it may also incur a modest entropic penalty upon binding relative to a more rigid analog.

Conformational flexibility Rotatable bonds Entropic penalty

Distinct Electronic Character Due to Biphenyl Extension May Modulate π-Stacking Interactions

The para-biphenyl substituent in the target compound extends the conjugated π-system beyond that of a simple phenyl ring, potentially enhancing van der Waals contacts and π-π stacking interactions with aromatic residues in protein binding sites. While direct experimental binding data comparing the two compounds are not available in the public domain, computational models of analogous thiazolyl-aryl systems predict increased binding enthalpy for biphenyl-bearing ligands against targets with shallow hydrophobic grooves [1]. This class-level inference positions the target compound as a candidate for targets where extended aromatic recognition is desirable.

Electronic effects π-stacking Molecular recognition

Procurement-Driven Application Scenarios for (E)-N-(4-([1,1′-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide Based on Physicochemical Differentiation


Lead-like Screening Library Enrichment for Hydrophobic Protein Targets

With an XLogP3 of 5.7, this compound is well-suited to augment screening collections targeting intracellular hydrophobic pockets, including nuclear receptors, ion channels, and kinases where higher lipophilicity correlates with membrane permeability and target engagement [1]. Its procurement over the monophenyl analog (LogP 4.73) is justified when the screening campaign emphasizes cellular potency over aqueous solubility.

Fragment-to-Lead Optimization Studies Requiring Extended Aromatic Scaffolds

The biphenyl-Thiazole-acrylamide framework provides a scaffold with a defined E-configuration, a nitrophenyl hydrogen-bond acceptor, and an extended aromatic surface [1]. This compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at improving binding affinity through incremental substitution on the biphenyl or nitrophenyl rings, where the biphenyl group offers a vector for substitution that is absent in monophenyl analogs.

Physicochemical Benchmarking in Computational ADME Model Training

The compound's computed properties (MW 427.5, tPSA 116 Ų, 5 rotatable bonds) place it near the boundaries of commonly used drug-likeness filters [1]. It can be used as a test compound in the validation of in silico ADME prediction models, particularly for assessing the predictive accuracy of models at the interface between lead-like and drug-like chemical space.

Negative Control Design for Cellular Permeability Assays

Due to its elevated tPSA relative to the simpler analog, this compound may exhibit reduced passive transcellular diffusion, making it a candidate negative control in assays designed to measure paracellular vs. transcellular permeability in Caco-2 or MDCK cell monolayers [1]. Its use requires empirical confirmation of actual permeability coefficients.

Quote Request

Request a Quote for (E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.